Hypnorm

描述

Hypnorm is a veterinary combination drug consisting of fentanyl and fluanisone. Fentanyl is a potent synthetic narcotic analgesic with a rapid onset and short duration of action, while fluanisone is a typical antipsychotic and sedative of the butyrophenone class. This combination is primarily used for anesthesia and analgesia in small laboratory animals such as mice, rats, rabbits, and guinea pigs .

Synthetic Routes and Reaction Conditions:

Fentanyl: The synthesis of fentanyl involves the condensation of N-phenethyl-4-piperidone with aniline, followed by reduction and acylation to form the final product.

Fluanisone: Fluanisone is synthesized through the reaction of 4-fluorobutyrophenone with aniline, followed by cyclization and subsequent reactions to form the butyrophenone structure.

Industrial Production Methods:

Fentanyl: Industrial production of fentanyl typically involves large-scale chemical synthesis using the aforementioned synthetic route, with stringent control over reaction conditions to ensure high purity and yield.

Fluanisone: The industrial production of fluanisone follows a similar approach, with large-scale synthesis and purification processes to obtain the final product.

Types of Reactions:

Oxidation: Both fentanyl and fluanisone can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Fentanyl can be reduced to form norfentanyl, a major metabolite.

Substitution: Fluanisone can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed:

Fentanyl: Major metabolites include norfentanyl and hydroxyfentanyl.

Fluanisone: Major products include various substituted derivatives depending on the specific substitution reactions.

科学研究应用

Introduction to Hypnorm

This compound is a veterinary anesthetic agent composed of two active ingredients: fentanyl citrate, a potent synthetic opioid analgesic, and fluanisone, an antipsychotic and sedative from the butyrophenone class. This combination is primarily utilized in laboratory settings for anesthesia and analgesia in small animals, such as rodents and rabbits. Its applications extend beyond veterinary medicine into various fields of scientific research, particularly in pharmacology, physiology, and neurobiology.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

- Pain Perception : Fentanyl inhibits the release of substance P in the spinal cord, reducing pain transmission.

- Sedation : Fluanisone's interaction with dopamine receptors modulates neurotransmitter activity associated with sedation and anxiety relief.

Applications in Scientific Research

This compound's unique properties make it valuable across multiple research disciplines:

Pharmacology

- Model Compound : Used to study the pharmacokinetics and pharmacodynamics of narcotics and antipsychotics .

- Drug Development : Evaluated for efficacy and safety in preclinical studies of new anesthetic agents .

Neurobiology

- Neuroendocrine Studies : Investigates the effects on hormones like adrenocorticotropic hormone (ACTH) and beta-endorphin levels .

- Cerebral Metabolism : Studies demonstrate variations in brain metabolism under different anesthetic conditions, highlighting this compound's role in maintaining cerebral function during imaging studies .

Cardiovascular Research

- Employed in studies examining cardiovascular responses under anesthesia, providing insights into heart function during surgical procedures .

Tumor Biology

- Used to assess tumor hypoxia through imaging techniques like PET and SPECT, demonstrating its impact on tracer uptake compared to other anesthetics .

Pain Research

- Facilitates investigations into pain mechanisms and analgesic effectiveness due to its potent analgesic properties .

Case Study 1: Intracranial Surgery in Neonatal Rats

A study reported successful use of this compound for anesthesia during intracranial surgeries on neonatal rats. The outcomes indicated effective analgesia without significant complications, showcasing its utility in delicate surgical procedures .

Case Study 2: Neuroimaging Comparisons

Research comparing this compound with isoflurane anesthesia found that this compound allowed for better preservation of cortical activity during imaging studies. This suggests that this compound may be preferable for studies requiring accurate assessment of brain function .

Data Table: Comparative Analysis of Anesthetic Agents

| Anesthetic Agent | Primary Components | Effects on Cerebral Metabolism | Suitable for Imaging Studies | Common Applications |

|---|---|---|---|---|

| This compound | Fentanyl + Fluanisone | Moderate increase | Yes | Surgery, Pain Research |

| Isoflurane | Volatile anesthetic | Significant decrease | Limited | General anesthesia |

| Ketamine | NMDA receptor antagonist | Variable | Yes | Pain management, Sedation |

作用机制

Fentanyl: Fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system, leading to analgesia and sedation. It inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission.

Fluanisone: Fluanisone acts as an antagonist at dopamine D2 receptors, leading to its antipsychotic and sedative effects. It also has some affinity for serotonin and histamine receptors, contributing to its overall pharmacological profile.

相似化合物的比较

Fentanyl: Similar compounds include sufentanil, alfentanil, and remifentanil, which are also synthetic narcotic analgesics with varying potency and duration of action.

Fluanisone: Similar compounds include haloperidol, droperidol, and spiperone, which are also butyrophenone antipsychotics with sedative properties.

Uniqueness:

Fentanyl: Compared to other synthetic narcotics, fentanyl is known for its rapid onset and short duration of action, making it suitable for short-term anesthesia and analgesia.

Fluanisone: Fluanisone’s combination with fentanyl in Hypnorm provides a balanced anesthetic effect with both analgesic and sedative properties, which is unique compared to other butyrophenone antipsychotics.

This compound’s unique combination of fentanyl and fluanisone makes it a valuable tool in veterinary medicine and scientific research, providing effective anesthesia and analgesia for small laboratory animals.

生物活性

Hypnorm, a combination of fentanyl citrate and fluanisone, is primarily utilized as an anesthetic agent in veterinary medicine and research. Its biological activity is characterized by its sedative, analgesic, and anesthetic properties, which are critical for various surgical and experimental procedures in animals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound combines two potent agents:

- Fentanyl Citrate : A synthetic opioid analgesic that acts primarily on the mu-opioid receptors in the central nervous system.

- Fluanisone : An antipsychotic that enhances sedation and provides neuroleptic effects.

The synergistic action of these components results in effective sedation and analgesia, making this compound suitable for procedures requiring anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in various animal models. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Half-life | 1.5 - 3 hours |

| Peak Plasma Concentration (Cmax) | 0.5 - 2 ng/mL |

| Bioavailability | Approximately 80% |

These parameters indicate that this compound is rapidly absorbed and has a relatively short duration of action, necessitating careful monitoring during surgical procedures.

Efficacy in Animal Studies

Several studies have assessed the efficacy of this compound in different animal models:

- Intracranial Surgery in Neonatal Rats : A study demonstrated the successful use of this compound for anesthesia during complex surgical procedures. The outcomes indicated minimal complications and effective pain management post-surgery .

- Anesthesia in Mice : Research indicated that the administration of this compound resulted in significant changes in hemoglobin levels, with mean levels dropping from 9.9 mmol/L to 8.7 mmol/L post-anesthesia . This highlights the need for monitoring hematological parameters during anesthesia.

- Comparison with Other Anesthetics : In a comparative study, this compound was found to produce fewer corneal lesions than ketamine-xylazine combinations while being more effective than midazolam alone .

Case Study 1: Anesthesia for Surgical Procedures

A group of researchers utilized this compound for anesthesia during routine surgical procedures on rats. The study reported that:

- Duration of Anesthesia : Average duration was approximately 60 minutes.

- Recovery Time : Animals showed signs of recovery within 20 minutes post-administration.

- Adverse Effects : Minor respiratory depression was noted but resolved quickly without intervention.

Case Study 2: Efficacy in Rhesus Monkeys

In a controlled study involving rhesus monkeys, this compound was tested for its anesthetic properties during invasive procedures:

- Sedation Level : Monitored using a sedation scale; this compound provided adequate sedation without significant adverse effects.

- Post-operative Pain Management : Follow-up indicated effective pain control with minimal behavioral changes observed post-recovery .

Safety Profile

The safety profile of this compound has been evaluated through various studies:

- Adverse Effects : Commonly reported effects include transient respiratory depression and hypotension.

- Monitoring Recommendations : Continuous monitoring of vital signs is recommended to mitigate risks associated with opioid use.

属性

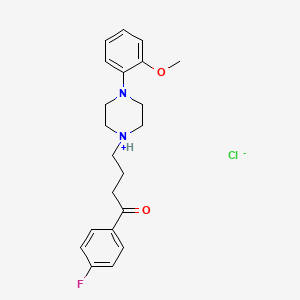

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLISDIHDMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1480-19-9 (Parent) | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17160-71-3 | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Hypnorm's components?

A1: this compound exerts its effects through its two main components:

- Fentanyl citrate primarily acts as an agonist at the mu-opioid receptors in the central nervous system, leading to analgesia and sedation. [, , ]

- Fluanisone acts as an antagonist at dopamine receptors, contributing to its tranquilizing and antiemetic effects. [, ]

Q2: How does this compound affect the HPA axis?

A2: Research shows that this compound administration activates the hypothalamic-pituitary-adrenal (HPA) axis in rat pups, leading to elevated plasma levels of adrenocorticotropic hormone (ACTH), beta-endorphin, and corticosterone. This effect is mediated by corticotropin-releasing hormone (CRH) and/or arginine vasopressin (AVP). []

Q3: How does this compound impact leukocyte rolling?

A4: Intravital microscopy studies in rats demonstrate that this compound significantly increases leukocyte rolling in skin venules. This effect is primarily attributed to fentanyl rather than fluanisone and is not solely mediated by changes in local blood flow. []

Q4: What are the molecular structures of fentanyl citrate and fluanisone?

A4:

Q5: Have computational methods been used to study this compound or its components?

A5: While specific computational studies on this compound are limited, computational chemistry approaches, including molecular docking and QSAR modeling, are routinely used to study opioid analgesics like fentanyl and other CNS-active drugs. These methods provide insights into drug-receptor interactions, structure-activity relationships, and potential for drug design and optimization.

Q6: How do structural modifications of fentanyl affect its activity?

A6: Extensive SAR studies on fentanyl and its analogs have established a strong relationship between structure and pharmacological activity. Even minor modifications to the fentanyl molecule can significantly alter its potency, selectivity for opioid receptor subtypes, duration of action, and propensity for adverse effects.

Q7: What is the shelf life and storage conditions for this compound?

A7: Specific stability data and recommended storage conditions for commercially available this compound formulations are provided by the manufacturer (VetaPharma) in the product insert.

Q8: What are the SHE regulations concerning this compound?

A8: this compound is a controlled substance due to the presence of fentanyl. Its use is strictly regulated and requires appropriate licensing and handling procedures in accordance with national and international regulations.

Q9: How is this compound metabolized and excreted?

A9: Both fentanyl and fluanisone are primarily metabolized in the liver.

- Fentanyl is mainly metabolized by CYP3A4 enzymes, with norfentanyl as the primary metabolite. It is primarily excreted in urine. []

- Fluanisone undergoes hepatic metabolism, with its metabolites primarily excreted in bile and urine. []

Q10: What factors influence the anesthetic effects of this compound?

A11: Dosage, route of administration, species, age, and health status of the animal, as well as concurrent medications, can significantly influence the onset, duration, and depth of anesthesia induced by this compound. [, , ]

Q11: Does the choice of anesthetic affect experimental outcomes in studies using this compound?

A12: Yes, studies have shown that different anesthetic regimens can significantly influence the results of metabolic and physiological studies. For example, this compound anesthesia has been shown to affect blood glucose levels and insulin secretion in mice differently compared to other anesthetics like ketamine/xylazine or isoflurane. [, ]

Q12: In what research contexts has this compound been used?

A12: this compound has been widely used as an anesthetic or sedative agent in various animal models investigating diverse physiological and pharmacological processes, including:

- Pain research [, ]

- Neuroendocrine function [, ]

- Cardiovascular studies [, ]

- Gastric physiology [, ]

- Tumor biology [, ]

Q13: How does this compound affect experimental results in studies on hypoxia?

A14: A study investigating tumor hypoxia using PET and SPECT imaging demonstrated that the use of this compound, as well as other tested anesthetics, significantly reduced tumor uptake of hypoxia tracers compared to awake animals. [] This highlights the need to carefully consider the potential confounding effects of anesthesia, particularly in hypoxia research.

Q14: What are the potential side effects of this compound?

A14: Like all drugs, this compound can cause side effects. Common side effects include:

Q15: Does this compound cause intraperitoneal toxicity?

A16: Studies have reported that intraperitoneal administration of this compound can lead to intraperitoneal toxicity in rats, characterized by increased peritoneal fluid volume and protein content, partly due to plasma leakage. This effect seems to be specific to the intraperitoneal route and was not observed with intravenous or oral administration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。